1-Benzyl-3-tert-butyl-5-methylbenzene is an organic compound classified as an aromatic hydrocarbon. It features a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group. This compound is of interest due to its potential applications in organic synthesis and materials science.
The compound can be synthesized through various methods, including Friedel-Crafts alkylation reactions. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
1-Benzyl-3-tert-butyl-5-methylbenzene belongs to the class of compounds known as substituted benzenes. Its molecular formula is C18H22, and it has a molecular weight of 238.4 g/mol.
The primary method for synthesizing 1-benzyl-3-tert-butyl-5-methylbenzene involves Friedel-Crafts alkylation. In this reaction, benzene is alkylated using tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The reaction conditions are maintained under anhydrous conditions to prevent hydrolysis of the catalyst, which can lead to lower yields.
1-Benzyl-3-tert-butyl-5-methylbenzene has a complex structure characterized by:
Property | Value |
---|---|
CAS Number | 88070-02-4 |
Molecular Formula | C18H22 |
Molecular Weight | 238.4 g/mol |
IUPAC Name | 1-benzyl-3-tert-butyl-5-methylbenzene |
InChI Key | SNTFZZLMAHGEEM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)C(C)(C)C)CC2=CC=CC=C2 |
1-Benzyl-3-tert-butyl-5-methylbenzene can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for reactions involving 1-benzyl-3-tert-butyl-5-methylbenzene typically involves electrophilic attack at the aromatic ring or at the benzylic position:
1-Benzyl-3-tert-butyl-5-methylbenzene is typically a colorless liquid with distinct physical properties:
The compound exhibits typical characteristics of aromatic hydrocarbons:
1-Benzyl-3-tert-butyl-5-methylbenzene has several scientific uses:
CAS No.: 4430-97-1
CAS No.: 1259-34-3
CAS No.: 91698-30-5
CAS No.: 387825-07-2